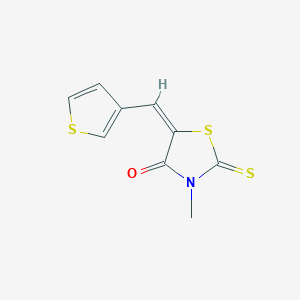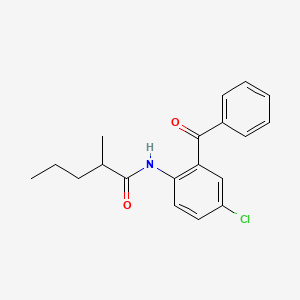![molecular formula C23H23BrO5 B5132808 5-[4-(benzyloxy)-3-bromobenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5132808.png)
5-[4-(benzyloxy)-3-bromobenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(benzyloxy)-3-bromobenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BBD, and it belongs to the family of dioxane-based compounds. In
Mechanism of Action
The mechanism of action of BBD is not fully understood, but studies have shown that it interacts with various cellular pathways and proteins. BBD has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. BBD also induces oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects
BBD has been shown to have various biochemical and physiological effects. Studies have shown that BBD can inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. BBD also induces oxidative stress in cancer cells, leading to cell death. BBD has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
BBD has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield and purity. BBD has also been shown to have low toxicity, making it safe for use in lab experiments. However, the limitations of BBD include its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on BBD. One direction is to explore its potential as a cancer treatment. Studies have shown that BBD has potent anti-cancer properties, and further research can help to elucidate its mechanism of action and optimize its use as a cancer treatment.
Another direction for research is to explore its potential as a drug delivery system. BBD has been shown to be an effective carrier molecule, and further research can help to optimize its use as a drug delivery system.
Conclusion
In conclusion, 5-[4-(benzyloxy)-3-bromobenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is complex, and it has shown promising results in cancer research and drug delivery. BBD has several advantages for lab experiments, but it also has limitations. Future research can help to optimize its use in various applications and elucidate its mechanism of action.
Synthesis Methods
The synthesis of BBD involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 3-bromo-4-(benzyloxy)benzaldehyde, which is then reacted with 2-butyl-2-methyl-1,3-propanediol to form 5-[4-(benzyloxy)-3-bromobenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the final product.
Scientific Research Applications
BBD has shown promising results in various scientific research applications. One of the most significant applications of BBD is in the field of cancer research. Studies have shown that BBD has potent anti-cancer properties and can inhibit the growth of cancer cells. BBD has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment.
BBD has also shown potential in the field of drug delivery. Studies have shown that BBD can be used as a carrier molecule to deliver drugs to specific target sites in the body. This can improve the efficacy of drugs and reduce their side effects.
properties
IUPAC Name |
5-[(3-bromo-4-phenylmethoxyphenyl)methylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrO5/c1-3-4-12-23(2)28-21(25)18(22(26)29-23)13-17-10-11-20(19(24)14-17)27-15-16-8-6-5-7-9-16/h5-11,13-14H,3-4,12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNXIJVSGNBAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(OC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)Br)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-phenylethyl)-1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B5132727.png)

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5132746.png)
![6-ethyl-2-methyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5132748.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-2H-tetrazol-5-amine](/img/structure/B5132759.png)
![N-(2,4-difluorophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5132764.png)

![2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5132769.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-(4-bromophenyl)-2-furamide](/img/structure/B5132784.png)

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5132796.png)
![N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-2,4-dimethyl-5-pyrimidinecarboxamide](/img/structure/B5132813.png)
![N,N-diethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B5132814.png)
